

# Chemical formula and molecular weight of 1,4-Cyclohexanedimethanol.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,4-Cyclohexanedimethanol

Cat. No.: B150482

[Get Quote](#)

An In-Depth Technical Guide to **1,4-Cyclohexanedimethanol** (CHDM) for Researchers and Drug Development Professionals

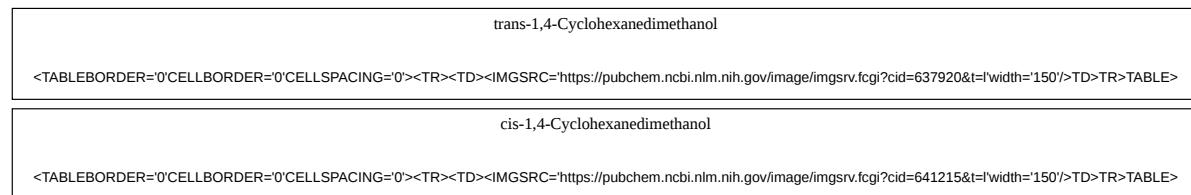
## Abstract

**1,4-Cyclohexanedimethanol** (CHDM) is a symmetrical, cycloaliphatic diol that serves as a pivotal building block in the synthesis of advanced polymers and specialty chemicals. Its unique molecular structure, characterized by a cyclohexane ring, imparts exceptional thermal stability, hydrolytic resistance, and durability to the materials it constitutes. This guide provides a comprehensive technical overview of CHDM, detailing its core molecular attributes, chemical formula, molecular weight, and the critical influence of its stereoisomerism on physical properties. We will explore its industrial synthesis, key applications in polymer chemistry and emerging uses in biomaterials, alongside practical protocols for analytical characterization and safe laboratory handling. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals leveraging CHDM in their work.

## Core Molecular Attributes of 1,4-Cyclohexanedimethanol

**1,4-Cyclohexanedimethanol** is a dihydric alcohol, meaning it possesses two hydroxyl (-OH) functional groups.<sup>[1]</sup> These groups are attached to the cyclohexane ring via methylene bridges at the 1 and 4 positions, making it a symmetrically structured molecule.<sup>[1]</sup> This symmetry is crucial for its ability to form regular, linear polymers.<sup>[1]</sup>

## Chemical Identity


The fundamental identity of CHDM is defined by its chemical formula and molecular weight, which are essential for stoichiometric calculations in synthesis and molecular characterization.

| Identifier       | Value                                         | Source(s)    |
|------------------|-----------------------------------------------|--------------|
| Chemical Formula | C <sub>8</sub> H <sub>16</sub> O <sub>2</sub> | [2][3][4]    |
| Molecular Weight | 144.21 g/mol                                  | [3][5][6][7] |
| CAS Number       | 105-08-8                                      | [2][5][7]    |
| EC Number        | 203-268-9                                     | [1][8]       |
| Synonyms         | 1,4-Bis(hydroxymethyl)cyclohexane, CHDM       | [1][2][7]    |

## Structural Elucidation and Stereoisomerism

The non-planar cyclohexane ring is the defining feature of CHDM. The two hydroxymethyl groups can be oriented on the same side of the ring (cis isomer) or on opposite sides (trans isomer).[9] This stereoisomerism significantly impacts the material's physical properties, particularly its melting point and how it packs in a solid state.[10][11]

Commercial CHDM is typically a mixture of these isomers, with a common ratio being approximately 30% cis and 70% trans.[3] The properties of the resulting polymers, such as the crystallinity of polyesters, are directly affected by this isomeric ratio.

[Click to download full resolution via product page](#)

Caption: Chemical structures of cis and trans isomers of CHDM.

## Physicochemical Properties

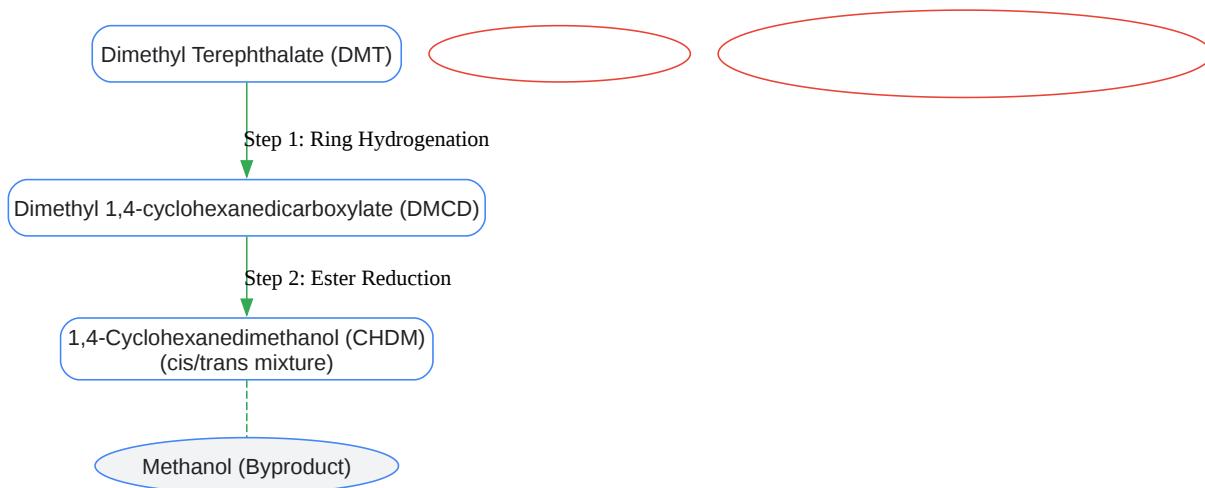
At ambient temperatures, CHDM is a white, waxy solid with a mild, sweet odor.[1][10][11] It becomes a clear, colorless, viscous liquid upon melting.[1][10] The distinct melting points of the isomers are a key consideration for handling and processing; the higher melting point of the trans isomer contributes to the solid nature of the commercial mixture.[11]

| Property           | cis-isomer                | trans-isomer              | Mixed Isomers                        | Source(s)   |
|--------------------|---------------------------|---------------------------|--------------------------------------|-------------|
| Appearance         | -                         | -                         | White waxy solid                     | [1][5]      |
| Melting Point      | 43 °C                     | 67-70 °C                  | 41-61 °C                             | [3][10][11] |
| Boiling Point      | 286 °C                    | 283 °C                    | 284-288 °C                           | [3][6][11]  |
| Flash Point        | -                         | -                         | 166 °C                               | [11]        |
| Autoignition Temp. | -                         | -                         | 316 °C                               | [11]        |
| Solubility         | Soluble in water, ethanol | Soluble in water, ethanol | Readily soluble in water and alcohol | [1][6][11]  |

## Synthesis and Manufacturing

### Industrial Synthesis: Hydrogenation of DMT

The predominant industrial route to CHDM is a two-step catalytic hydrogenation of dimethyl terephthalate (DMT).<sup>[3]</sup> This process is valued for its efficiency and scalability.


Step 1: Hydrogenation of the Aromatic Ring Dimethyl terephthalate (DMT) is first hydrogenated to convert the aromatic ring into a cyclohexane ring, yielding dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

- Reaction:  $C_6H_4(CO_2CH_3)_2 + 3 H_2 \rightarrow C_6H_{10}(CO_2CH_3)_2$ <sup>[3]</sup>

Step 2: Hydrogenation of the Ester Groups The DMCD is then further hydrogenated to reduce the two ester groups to primary hydroxyl groups, forming CHDM and methanol as a byproduct.

- Reaction:  $C_6H_{10}(CO_2CH_3)_2 + 4 H_2 \rightarrow C_6H_{10}(CH_2OH)_2 + 2 CH_3OH$ <sup>[3]</sup>

Causality in Catalyst Selection: A copper chromite catalyst is often used industrially for the second step.<sup>[3][12]</sup> The choice of catalyst and reaction conditions is critical as it directly influences the final cis/trans isomer ratio of the CHDM product.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow for **1,4-Cyclohexanedimethanol**.

## Emerging Bio-Based Synthesis Routes

To align with sustainability goals, researchers are exploring alternative pathways to CHDM from renewable feedstocks.<sup>[13]</sup> One novel strategy involves a proline-catalyzed cycloaddition of biomass-derivable molecules like formaldehyde and crotonaldehyde, followed by a hydrogenation step.<sup>[13]</sup> While not yet at an industrial scale, these routes represent a significant area of research for producing "green" monomers.

## Applications in Research and Drug Development Keystone Monomer in Polymer Chemistry

CHDM's primary application is as a co-monomer in the production of polyesters.<sup>[10]</sup> Its incorporation into a polymer backbone, such as in polyethylene terephthalate (PET), disrupts the chain regularity just enough to inhibit crystallization. This modification results in glycol-

modified polyethylene terephthalate (PETG), a polymer prized for its exceptional clarity, toughness, and processability.

The rigid cycloaliphatic structure of CHDM enhances the thermal stability (high glass transition temperature), hydrolytic stability, and solvent resistance of the resulting polymers.[\[10\]](#)[\[14\]](#) This makes CHDM-containing polyesters like PETG and polycyclohexylenedimethylene terephthalate (PCT) suitable for a wide range of applications, from durable consumer goods and packaging to automotive components and medical devices.

## Frontier Applications in Biomaterials and Drug Delivery

The unique properties of CHDM make it an attractive candidate for creating advanced biomaterials. Its degradation products are generally considered biocompatible, opening avenues for its use in drug development and tissue engineering.[\[15\]](#)

- **Biodegradable Polyesters:** CHDM can be polymerized with dicarboxylic acids (such as succinic acid) to create biodegradable aliphatic polyesters. These materials are being investigated for use in controlled-release drug delivery systems, where the polymer matrix slowly degrades to release an encapsulated therapeutic agent.[\[14\]](#)[\[15\]](#)
- **Polyketals for Drug Delivery:** CHDM has been used in the synthesis of polyketal copolymers. [\[10\]](#) Polyketals are acid-sensitive, making them useful for drug delivery vehicles that degrade in the acidic microenvironments of tumors or endosomes.
- **Tissue Engineering Scaffolds:** The mechanical properties and biocompatibility of CHDM-based polyesters make them suitable for fabricating scaffolds that support cell growth and tissue regeneration.[\[15\]](#)

## Experimental Protocol: Purity and Isomer Ratio Analysis by Gas Chromatography (GC)

To ensure the quality and consistency of CHDM for research, particularly in polymer synthesis where the cis/trans ratio is critical, a validated analytical method is essential.

**Objective:** To determine the purity and quantify the cis/trans isomer ratio of a **1,4-Cyclohexanedimethanol** sample.

**Methodology:**

- Standard Preparation:
  - Accurately weigh approximately 100 mg of a CHDM reference standard into a 10 mL volumetric flask.
  - Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.
- Sample Preparation:
  - Prepare the sample to be tested in the same manner as the standard, at the same concentration.
- Instrumentation (Typical GC-FID Conditions):
  - Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness). The polarity is key to separating the isomers.
  - Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
  - Injector: Split/splitless, 250°C, split ratio 50:1.
  - Detector (FID): 260°C.
  - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  - Injection Volume: 1  $\mu$ L.
- Analysis:
  - Inject the standard solution to establish the retention times for the cis and trans isomers and to confirm system suitability. The cis isomer typically elutes before the trans isomer.
  - Inject the sample solution.
  - Identify the peaks corresponding to the cis and trans isomers based on retention times.

- Data Interpretation (Self-Validation):
  - Purity: Calculate the area percent of the cis and trans peaks relative to the total area of all peaks in the chromatogram. Purity (%) =  $[(\text{Area}_{\text{cis}} + \text{Area}_{\text{trans}}) / \text{Total Area}] \times 100$ .
  - Isomer Ratio: Calculate the relative percentage of each isomer. Trans Ratio (%) =  $[\text{Area}_{\text{trans}} / (\text{Area}_{\text{cis}} + \text{Area}_{\text{trans}})] \times 100$ .
  - The protocol is self-validating through the initial system suitability check with a known reference standard, ensuring that the separation and detection are adequate before sample analysis.

## Safety and Handling for Laboratory Professionals

CHDM is considered a stable compound but requires careful handling to mitigate risks, primarily severe eye irritation.[1][16]

- Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat when handling CHDM.[17][18]
- Handling: Avoid creating dust or vapors. Use in a well-ventilated area or under a chemical fume hood.[17] Keep away from heat, sparks, and open flames.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Recommended storage is at temperatures below 30°C to maintain its solid state.[1]
- First Aid:
  - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [16][17]
  - Skin Contact: Wash off with soap and plenty of water.[18]
  - Inhalation: Move the person to fresh air.[17]

## Conclusion

**1,4-Cyclohexanedimethanol**, with a chemical formula of C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> and a molecular weight of 144.21 g/mol, is more than a simple diol; it is a versatile molecular architect. Its rigid cycloaliphatic core and dual hydroxyl functionality, modulated by its cis/trans stereoisomerism, provide a powerful tool for polymer chemists to engineer materials with superior performance characteristics. For researchers in drug development and biomaterials, CHDM offers a promising and biocompatible platform for creating next-generation delivery systems and therapeutic devices. A thorough understanding of its fundamental properties and safe handling practices is essential for unlocking its full potential in scientific innovation.

## References

- Gantrade Corporation. (n.d.). **1,4-Cyclohexanedimethanol** (CHDM).
- ChemAnalyst. (n.d.).
- PENPET Petrochemical Trading. (n.d.). **1,4-Cyclohexanedimethanol** (CHDM). PENPET. [Link]
- Hu, Y., et al. (2018). Synthesis of **1,4-Cyclohexanedimethanol**, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.
- NIST. (n.d.). **1,4-Cyclohexanedimethanol**. NIST WebBook, SRD 69. [Link]
- LabSolutions. (n.d.). **1,4-Cyclohexanedimethanol**. LabSolutions. [Link]
- PubChem. (n.d.). **1,4-Cyclohexanedimethanol**.
- Ataman Kimya. (n.d.). CHDM (**1,4-CYCLOHEXANEDIMETHANOL**).
- Wikipedia. (n.d.). Cyclohexanedimethanol. Wikipedia. [Link]
- Irshad, F., et al. (2024). Recent Advances in the Development of **1,4-Cyclohexanedimethanol** (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
- Junsei Chemical Co., Ltd. (2019). Safety Data Sheet: **1,4-Cyclohexanedimethanol**. [Link]
- ResearchGate. (2018).
- Google Patents. (n.d.). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.
- ResearchGate. (n.d.). Trans- and cis-isomers of **1,4-cyclohexanedimethanol** (CHDM). [Link]
- CPACheM. (2022). Safety data sheet: **1,4-Cyclohexanedimethanol**. [Link]
- ProChema. (n.d.). **1,4-Cyclohexanedimethanol** (CHDM). ProChema. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. High-Quality Synthetic Resins — CHDM Available at PENPET [[penpet.com](http://penpet.com)]
- 2. 1,4-Cyclohexanedimethanol [[webbook.nist.gov](http://webbook.nist.gov)]
- 3. Cyclohexanedimethanol - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 4. [scbt.com](http://scbt.com) [[scbt.com](http://scbt.com)]
- 5. [gantrade.com](http://gantrade.com) [[gantrade.com](http://gantrade.com)]
- 6. [nbinno.com](http://nbinno.com) [[nbinno.com](http://nbinno.com)]
- 7. [labsolu.ca](http://labsolu.ca) [[labsolu.ca](http://labsolu.ca)]
- 8. 1,4-Cyclohexanedimethanol (CHDM) | ProChema [[prochema.com](http://prochema.com)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. 1,4-Cyclohexanedimethanol | 105-08-8 [[chemicalbook.com](http://chemicalbook.com)]
- 11. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 12. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [[patents.google.com](http://patents.google.com)]
- 13. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 14. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [[mdpi.com](http://mdpi.com)]
- 15. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 16. [sigmaaldrich.cn](http://sigmaaldrich.cn) [[sigmaaldrich.cn](http://sigmaaldrich.cn)]
- 17. [junsei.co.jp](http://junsei.co.jp) [[junsei.co.jp](http://junsei.co.jp)]
- 18. [chemicalbook.com](http://chemicalbook.com) [[chemicalbook.com](http://chemicalbook.com)]
- To cite this document: BenchChem. [Chemical formula and molecular weight of 1,4-Cyclohexanedimethanol.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b150482#chemical-formula-and-molecular-weight-of-1-4-cyclohexanedimethanol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)